molecular formula C10H12BFO3 B1456160 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid CAS No. 1627839-42-2

2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid

Cat. No.: B1456160
CAS No.: 1627839-42-2
M. Wt: 210.01 g/mol
InChI Key: VXIFCATYYMRAES-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid is a sophisticated aryl boronic acid ester primarily utilized as a critical building block in synthetic and medicinal chemistry. Its high research value derives from its role as a key coupling partner in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the boronic acid and an organic halide, allowing researchers to efficiently construct complex biaryl structures that are common scaffolds in active pharmaceutical ingredients (APIs) . The compound features two distinct functional handles: the boronic acid group, which facilitates the cross-coupling, and the cyclopropylmethoxy substituent. The cyclopropyl group, a strained (C3-C7) cycloalkyl system , and the fluorine atom are both common motifs in drug discovery used to fine-tune a molecule's metabolic stability, lipophilicity, and conformational properties. As such, this reagent is invaluable for the exploration and development of new therapeutic agents. The product is offered with a guaranteed high purity to ensure consistent and reliable reaction outcomes. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[2-(cyclopropylmethoxy)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BFO3/c12-8-3-4-9(11(13)14)10(5-8)15-6-7-1-2-7/h3-5,7,13-14H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIFCATYYMRAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)OCC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Determining the Solubility of 2-(Cyclopropylmethoxy)-4-fluorophenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Boronic Acid Chemistry

In the landscape of modern synthetic and medicinal chemistry, arylboronic acids are indispensable reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The utility of a specific boronic acid, such as 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid, in drug development and process chemistry is fundamentally governed by its physicochemical properties, paramount among which is its solubility. A compound's solubility dictates its reaction kinetics, purification strategy, and ultimately, its formulation and bioavailability.[2][3]

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this compound in a range of common organic solvents. In the absence of extensive published data for this specific molecule, this document serves as a practical "how-to" manual, grounding its recommendations in the established behavior of structurally similar boronic acids and robust analytical principles.

Molecular Profile of this compound

To predict the solubility of a compound, one must first understand its structure and inherent physicochemical characteristics. The reactivity and properties of boronic acids are highly dependent on the nature of the substituent on the boron atom.[4]

Chemical Structure:

Caption: Structure of this compound.

Physicochemical Properties and Their Influence on Solubility:

While experimental data for the target molecule is scarce, we can infer its likely properties based on its constituent functional groups and data from analogous compounds.

PropertyValue (Experimental or Predicted)Rationale and Impact on Solubility
CAS Number 1627839-42-2[5]N/A
Molecular Formula C₁₀H₁₂BFO₃[5]N/A
Molecular Weight 210.01 g/mol [5]N/A
Melting Point (°C) No data available[6]A higher melting point generally correlates with lower solubility in a given solvent due to stronger crystal lattice energy. For comparison, 4-fluorophenylboronic acid has a high melting point of 262-265 °C.[7]
pKa No data availableThe boronic acid moiety is a Lewis acid. The pKa of boric acid itself is 9.23.[8] Electron-withdrawing groups on the phenyl ring generally decrease the pKa (increase acidity). The fluorine atom's electron-withdrawing effect will influence the acidity of the boronic acid protons.
Predicted logP No data availableLogP is a measure of lipophilicity.[9] The cyclopropylmethoxy group is lipophilic, while the boronic acid and fluorine groups are more polar. The overall logP is expected to be moderate. For a similar compound, 2-Bromo-4-methoxy-6-fluorophenylboronic acid, a predicted LogP of 0.2766 suggests relatively low lipophilicity.[10]
Hydrogen Bonding Donor: 2 (from -B(OH)₂); Acceptor: 3 (from -B(OH)₂ and -O-)The ability to both donate and accept hydrogen bonds will make the molecule's solubility highly dependent on the solvent's hydrogen bonding capabilities. Solvents that can engage in hydrogen bonding (e.g., alcohols, THF) are likely to be better solvents than those that cannot (e.g., hydrocarbons).

Anticipated Solubility Profile in Common Organic Solvents

Based on studies of phenylboronic acid and its substituted derivatives, we can predict a general solubility trend for this compound. Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3] The choice of solvent is also critical for reactions like the Suzuki-Miyaura coupling, where solvent systems often include ethers like dioxane or THF, or polar aprotic solvents like DMF, frequently with an aqueous component to dissolve the base.[3]

Table of Predicted Solubility:

Solvent ClassExample SolventsPredicted SolubilityRationale
Ethers Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl etherHigh Ethers are polar aprotic solvents that can act as hydrogen bond acceptors for the -OH groups of the boronic acid. They are excellent solvents for many boronic acids.[3]
Ketones Acetone, 2-Butanone (MEK)High Similar to ethers, ketones are polar aprotic and can accept hydrogen bonds. Phenylboronic acid shows high solubility in acetone.[3]
Alcohols Methanol, Ethanol, IsopropanolHigh to Moderate Alcohols are polar protic solvents and can engage in hydrogen bonding as both donors and acceptors, which should facilitate dissolution.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerate These solvents have moderate polarity. Chloroform is noted to be a moderate solvent for phenylboronic acid and can be useful for crystallization.[3]
Aromatic Hydrocarbons Toluene, XyleneLow to Moderate While less polar, the aromatic ring of the solvent can interact with the phenyl ring of the solute via π-π stacking. Toluene is a common solvent in Suzuki reactions.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High These highly polar solvents are excellent at solvating a wide range of organic molecules, including those with polar functional groups.
Aliphatic Hydrocarbons Hexanes, Heptane, MethylcyclohexaneVery Low These nonpolar solvents lack the ability to form significant intermolecular interactions with the polar boronic acid moiety. Phenylboronic acid has very low solubility in methylcyclohexane.[3]

Experimental Protocol for Solubility Determination

This section provides a detailed, self-validating protocol for determining the solubility of this compound. The workflow involves preparing a saturated solution, separating the solid and liquid phases, and quantifying the concentration of the dissolved solid.

experimental_workflow cluster_prep Part A: Saturated Solution Preparation cluster_sep Part B: Phase Separation cluster_quant Part C: Quantification prep1 Add excess boronic acid to a known volume of solvent in a sealed vial. prep2 Equilibrate at constant temperature with vigorous stirring (e.g., 24-48h). prep1->prep2 prep3 Allow solid to settle. prep2->prep3 sep1 Withdraw an aliquot of the supernatant using a filter-tipped syringe. prep3->sep1 sep2 Ensure no solid particles are transferred. sep1->sep2 quant1 Accurately dilute the aliquot with a suitable solvent (e.g., mobile phase). sep2->quant1 quant2 Analyze by validated HPLC-UV method. quant1->quant2 quant3 Calculate concentration against a standard curve. quant2->quant3

Caption: Workflow for experimental solubility determination.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle this compound in a well-ventilated area or a fume hood. Avoid breathing dust. Similar boronic acids are known to cause skin, eye, and respiratory irritation.[11][12]

  • Solvents: Handle all organic solvents according to their specific Safety Data Sheets (SDS).

Part A: Isothermal Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.

  • Preparation: To a series of 4 mL glass vials, add approximately 50-100 mg of this compound.

  • Solvent Addition: Accurately add 2.0 mL of the desired organic solvent to each vial. This should create a slurry with excess solid.

  • Equilibration: Seal the vials tightly and place them on a shaker or stirring plate in a temperature-controlled environment (e.g., 25 °C). Equilibrate for at least 24 hours to ensure the solution reaches saturation. For compounds that are slow to dissolve, 48-72 hours may be necessary.

  • Settling: After equilibration, turn off the stirring and allow the vials to stand undisturbed at the same constant temperature for 2-4 hours to allow the excess solid to settle.

Part B: Quantitative Analysis by HPLC-UV

Rationale for Method Selection: Reversed-phase HPLC with UV detection is a widely accessible and reliable method for quantifying aromatic compounds. A critical consideration for boronic acids is their potential for on-column hydrolysis to the corresponding boronic acid.[11] To mitigate this, a column with low silanol activity and a mobile phase without acidic modifiers is strongly recommended.[11]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Waters XTerra® MS C18, 4.6 x 150 mm, 5 µm, or equivalent low-silanol C18 column.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or determined by a UV scan of the compound)

  • Injection Volume: 10 µL

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in acetonitrile.

    • Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range of the solubility samples (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL).

    • Inject each standard in triplicate and plot the peak area versus concentration to generate a linear regression curve.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot (e.g., 100 µL) of the clear supernatant from an equilibrated solubility vial using a 1 mL syringe fitted with a 0.22 µm PTFE syringe filter. This step is critical to ensure no solid particles are transferred.

    • Dispense the filtered aliquot into a pre-weighed volumetric flask (e.g., 10 mL). Determine the weight of the aliquot.

    • Dilute the sample to the mark with acetonitrile. The dilution factor will depend on the expected solubility.

    • Inject the diluted sample into the HPLC system.

Part C: Data Analysis and Reporting
  • Calculate Concentration: Using the linear regression equation from the standard curve (y = mx + c, where y is peak area and x is concentration), calculate the concentration of the diluted sample.

  • Calculate Solubility: Account for the dilution factor to determine the concentration in the original saturated solution.

    • Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Volume, mL) / (Volume of aliquot, mL)

  • Report Results: Report the solubility in standard units (e.g., mg/mL or g/L) at the specified temperature. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Conclusion

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Dąbrowski, M., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

  • Qiu, F., et al. (2010). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 129-134.
  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57–63. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • Arctom. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved January 24, 2026, from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 24, 2026, from [Link]

  • Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1788–1800. [Link]

Sources

An In-Depth Technical Guide to the Cyclopropylmethoxy Group in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of small aliphatic rings has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to overcome perennial challenges in drug development. Among these, the cyclopropyl group, and specifically the cyclopropylmethoxy moiety (-OCH₂-c-Pr), has emerged as a uniquely valuable substituent. This technical guide provides an in-depth analysis of the multifaceted roles of the cyclopropylmethoxy group, synthesizing field-proven insights with fundamental chemical principles. We will explore its profound impact on metabolic stability, particularly as a metabolic shield against cytochrome P450-mediated O-dealkylation, its influence on physicochemical properties such as lipophilicity and solubility, and its contribution to enhancing drug-target interactions through conformational rigidity and unique electronic effects. This guide is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, actionable methodologies for leveraging this powerful molecular motif.

Introduction: The Strategic Value of Small Rings in Drug Design

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, many of which are rooted in suboptimal pharmacokinetic (PK) and pharmacodynamic (PD) properties. Medicinal chemists continually seek new structural motifs that can predictably and favorably modulate these properties. The cyclopropyl ring, the smallest carbocycle, has garnered significant attention for its distinctive chemical and physical characteristics.[1] Its strained three-membered ring results in C-C bonds with enhanced p-character and stronger, shorter C-H bonds compared to typical aliphatic systems.[2] These features translate into a rigid, conformationally constrained unit that can serve as a bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even aromatic rings.

When appended to an ether linkage, forming the cyclopropylmethoxy group, these intrinsic properties are channeled to address one of the most common liabilities in drug metabolism: the oxidative cleavage of alkoxy groups. This guide will dissect the specific advantages conferred by this seemingly simple moiety.

The Cyclopropylmethoxy Group as a Metabolic Shield

A primary role of the cyclopropylmethoxy group in drug design is to enhance metabolic stability.[3] Many drug molecules contain methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups, which are highly susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, predominantly through O-dealkylation. This metabolic pathway often leads to rapid clearance, poor oral bioavailability, and the formation of active or inactive metabolites that can complicate dosing regimens.[4][5]

Mechanism of Metabolic Protection

The metabolic vulnerability of a simple methoxy group begins with the abstraction of a hydrogen atom from the methyl carbon by an activated CYP enzyme, typically CYP2D6 or CYP3A4. The resulting radical is then oxidized to a hemiacetal, which is unstable and spontaneously decomposes to a phenol and formaldehyde.

The cyclopropylmethoxy group effectively shuts down this pathway. The C-H bonds on the cyclopropyl ring exhibit a significantly higher bond dissociation energy (BDE) due to the ring strain and increased s-character.[6] This makes the initial, rate-limiting hydrogen atom abstraction step energetically unfavorable for CYP enzymes.[6] By replacing a metabolically labile methyl or ethyl group with the robust cyclopropylmethyl group, chemists can "shield" the ether linkage from oxidative attack, thereby increasing the drug's metabolic half-life and systemic exposure.[7][8]

Figure 1: Mechanism of metabolic shielding by the cyclopropylmethoxy group.

Modulation of Physicochemical Properties

Beyond metabolic stability, the cyclopropylmethoxy group offers a nuanced approach to optimizing a molecule's physicochemical profile, a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[9]

Lipophilicity and Aqueous Solubility

Lipophilicity, often measured as the partition coefficient (logP) or distribution coefficient (logD), is a key parameter influencing a drug's permeability, potency, and promiscuity. While adding carbon atoms typically increases lipophilicity, the effect of the cyclopropylmethoxy group is more subtle.

Compared to a methoxy group, the cyclopropylmethoxy group is more lipophilic. However, it is often considered a less lipophilic alternative to larger alkyl groups (e.g., isobutyl, cyclopentyl) that might be used to achieve similar steric bulk. The rigid, compact nature of the cyclopropyl ring adds less lipophilic surface area than a flexible, freely-rotating alkyl chain of equivalent atom count. This allows for a modest, controlled increase in lipophilicity, which can be advantageous for improving membrane permeability without drastically reducing aqueous solubility.

Table 1: Comparative Physicochemical Properties of Functional Group Isosteres
Functional GroupTypical ΔlogP (vs. -OH)Relative SizeKey Feature
Methoxy (-OCH₃)+0.5SmallH-bond acceptor, metabolically labile
Isopropoxy (-OCH(CH₃)₂)+1.3MediumBulky, increased lipophilicity
Cyclopropylmethoxy (-OCH₂-cPr) +1.5 Medium-Compact Metabolically robust, conformationally rigid
Cyclopentyloxy (-O-cPen)+2.1LargeHigh lipophilicity, bulky

Note: ΔlogP values are representative and can vary based on the molecular scaffold.

Impact on Pharmacodynamics and Drug-Target Interactions

The unique structural and electronic features of the cyclopropylmethoxy group can be harnessed to enhance drug-target interactions, leading to improved potency and selectivity.[10][11]

Conformational Rigidity and Vectorial Projection

The rigid, three-dimensional structure of the cyclopropyl ring acts as a conformational anchor. Unlike a flexible alkyl chain, the cyclopropylmethyl group projects into space with a well-defined vector. This rigidity minimizes the entropic penalty upon binding to a target protein, as fewer rotational conformations are lost. This pre-organization can lead to a more favorable binding affinity (ΔG). Furthermore, this defined vector allows medicinal chemists to precisely probe specific pockets within a protein's binding site, optimizing van der Waals contacts and potentially displacing unfavorable water molecules to increase potency.

Electronic Effects

The strained C-C bonds of the cyclopropyl ring possess significant p-character, allowing them to engage in electronic conjugation with adjacent systems. This can subtly modulate the electron density of the ether oxygen, influencing its ability to act as a hydrogen bond acceptor. While the effect is less pronounced than with aromatic systems, it can be sufficient to fine-tune the strength of critical hydrogen bonds within the target's active site, contributing to both potency and selectivity.

Synthetic Strategies for Incorporation

The installation of a cyclopropylmethoxy group is generally synthetically tractable and can be achieved through well-established chemical transformations. The most common approach is the Williamson ether synthesis.[12][13]

This method involves the reaction of a nucleophilic alkoxide or phenoxide (generated by deprotonating an alcohol or phenol with a suitable base) with an electrophilic cyclopropylmethyl halide, such as cyclopropylmethyl bromide.

General Reaction Scheme: R-OH + Base → R-O⁻ R-O⁻ + Br-CH₂-cPr → R-O-CH₂-cPr + Br⁻

This straightforward Sₙ2 reaction is reliable and amenable to a wide range of substrates, making the cyclopropylmethoxy group an accessible modification for late-stage functionalization during lead optimization campaigns.

Experimental Protocol: In Vitro Metabolic Stability Assessment

To empirically validate the metabolic shielding effect of the cyclopropylmethoxy group, an in vitro microsomal stability assay is the industry-standard method.[14][15] This protocol provides a self-validating system for assessing the rate of metabolism.

Objective

To determine the in vitro intrinsic clearance (CLᵢₙₜ) of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials
  • Pooled liver microsomes (human, rat, or other species of interest)

  • Test compound (e.g., Parent-OCH₃ and Analog-OCH₂-cPr)

  • NADPH regenerating system (Cofactor)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)

  • Acetonitrile (ACN) with an internal standard (for quenching)

  • LC-MS/MS system for analysis

Step-by-Step Methodology
  • Preparation: Prepare stock solutions of the test compounds and positive controls in DMSO (typically 10 mM).

  • Incubation Mixture: In a microcentrifuge tube on ice, prepare the main incubation mixture containing phosphate buffer and liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL).[16]

  • Initiation of Reaction: Add the test compound to the incubation mixture at a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes. The reaction is initiated by adding the NADPH cofactor.[14]

  • Time Points: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[16]

  • Quenching: The reaction in each aliquot is immediately stopped (quenched) by adding ice-cold acetonitrile containing an analytical internal standard. This precipitates the microsomal proteins.

  • Control Incubations (Self-Validation):

    • -NADPH Control: Run a parallel incubation for the longest time point without the NADPH cofactor. A stable compound in this control validates that disappearance is enzyme-mediated.

    • -Microsome Control (Heat-Inactivated): Run a parallel incubation with heat-inactivated microsomes. This control confirms that disappearance is not due to non-specific binding or chemical instability.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining percentage of the test compound at each time point relative to the 0-minute sample.

  • Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The slope of the line (k) is used to calculate the half-life (t₁/₂ = 0.693/k) and the intrinsic clearance (CLᵢₙₜ).[16]

Figure 2: Experimental workflow for the in vitro microsomal stability assay.

Conclusion and Future Perspectives

The cyclopropylmethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal. Its primary and most celebrated role is as a highly effective metabolic shield, protecting otherwise labile ether linkages from CYP450-mediated degradation. This direct intervention to improve metabolic stability can dramatically enhance a compound's pharmacokinetic profile. Beyond this, its unique combination of conformational rigidity, compact size, and subtle electronic influence provides a sophisticated means to modulate physicochemical properties and optimize drug-target interactions. As drug discovery programs continue to push the boundaries of chemical space, the rational application of proven motifs like the cyclopropylmethoxy group will remain critical for designing safer, more effective medicines. The continued exploration of other small, strained ring systems as bioisosteric replacements promises to further expand the toolkit for overcoming complex ADME and potency challenges.

References

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Casar, Z. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Synthesis, 52(09). [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Domainex Synthesis Group. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • Unacademy. (n.d.). Physicochemical Properties Of Drugs. [Link]

  • ResearchGate. (2021). Improvements to metabolic stability through cyclopropyl modification. [Link]

  • Rawling, M. J. (2015). What are good methoxy isosteres in medicinal chemistry? ResearchGate. [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Rupe, H., & van Walser, C. (1943). Cyclopropyl ether and method of preparing same.
  • Scott, M. D., & Tams, D. M. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Medicinal Chemistry Communications. [Link]

  • Rubin, M., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocyclopropanes. Molecules, 27(20), 7069. [Link]

  • Deodhar, M., et al. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics. [Link]

  • Merz, T., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. [Link]

  • Wang, Z., et al. (2022). Drug–Target Interaction Prediction Based on an Interactive Inference Network. International Journal of Molecular Sciences. [Link]

Sources

The Fluorine Advantage: A Technical Guide to the Impact of Fluorine Substitution on Phenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond a Simple Halogen – The Unique Influence of Fluorine

To the dedicated researchers, synthetic chemists, and pioneers in drug development, this guide offers a deep dive into a seemingly subtle, yet profoundly impactful, molecular alteration: the substitution of fluorine onto a phenylboronic acid scaffold. Phenylboronic acids are foundational pillars of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The strategic incorporation of fluorine, the most electronegative of elements, fundamentally alters the electronic character, stability, and reactivity of these indispensable reagents.

This is not merely a catalog of observations. It is a guide to understanding the causality behind the reactivity changes. We will explore how fluorine's potent inductive effects and nuanced resonance contributions reshape the properties of the boronic acid moiety, influencing everything from its acidity to its performance in catalysis. By understanding these core principles, you, the scientist, are empowered to make more informed decisions in reaction design, catalyst selection, and the strategic synthesis of novel chemical entities, particularly within the demanding landscape of pharmaceutical and materials science.[1][2]

The Electronic Heart of the Matter: How Fluorine Governs Acidity

The reactivity of a phenylboronic acid is inextricably linked to the Lewis acidity of its boron center. Boronic acids are not typical Brønsted acids; their acidity arises from the acceptance of a hydroxide ion to form a more stable, tetracoordinate boronate species. The ease of this transformation is directly influenced by the electron density on the boron atom, which is, in turn, controlled by substituents on the phenyl ring.

Fluorine's primary influence is its powerful electron-withdrawing inductive effect (-I effect), which pulls electron density from the aromatic ring and, consequently, from the boronic acid group.[2][3] This electronic pull makes the boron atom more electron-deficient (i.e., a stronger Lewis acid), facilitating the addition of a hydroxide ion and thus lowering the molecule's pKa.[2]

However, the position of the fluorine atom is critical, as its inductive effect is modulated by a competing, albeit weaker, electron-donating resonance effect (+R effect).[2]

  • Ortho-Substitution: The ortho-position experiences the strongest inductive pull, leading to a significant increase in acidity. This effect is often enhanced by the potential for a direct, through-space interaction or an intramolecular hydrogen bond between the fluorine atom and one of the hydroxyl groups of the boronic acid, further stabilizing the molecule.[2]

  • Meta-Substitution: In the meta-position, the strong inductive effect dominates, as the resonance effect does not extend to this position. This results in a marked increase in acidity compared to the unsubstituted phenylboronic acid.[2]

  • Para-Substitution: The para-position presents a more balanced scenario. Both the inductive and resonance effects are at play. While the inductive effect withdraws electron density, the resonance effect donates it back into the ring. These opposing forces can partially cancel each other out, leading to a less pronounced increase in acidity compared to the meta or ortho isomers.[2]

This relationship between substitution pattern and acidity is a foundational concept for predicting and understanding the behavior of these reagents.

Data Presentation: Acidity of Fluorophenylboronic Acids

The following table summarizes the experimentally determined pKa values for phenylboronic acid and its monofluorinated derivatives, illustrating the position-dependent electronic effects.

CompoundpKaPositional Effect Summary
Phenylboronic Acid~8.86Reference
2-Fluorophenylboronic Acid~7.80Strong inductive effect, potential H-bonding
3-Fluorophenylboronic Acid~8.35Dominant inductive effect
4-Fluorophenylboronic Acid~8.77Opposing inductive and resonance effects

Note: pKa values are approximate and can vary slightly based on experimental conditions. Data compiled from multiple sources.[2]

Logical Relationship: Fluorine Position and Acidity

The following diagram illustrates the interplay of electronic effects that determine the acidity of fluorophenylboronic acid isomers.

G cluster_ortho Ortho-Fluoro cluster_meta Meta-Fluoro cluster_para Para-Fluoro o1 Strong Inductive Effect (-I) o_result Significant pKa Decrease (Increased Acidity) o1->o_result o2 Weak Resonance Effect (+R) o2->o_result o3 Intramolecular H-Bonding (Potential) o3->o_result m1 Strong Inductive Effect (-I) m_result Marked pKa Decrease (Increased Acidity) m1->m_result m2 Negligible Resonance Effect m2->m_result p1 Inductive Effect (-I) p_result Slight pKa Decrease (Slightly Increased Acidity) p1->p_result Partially cancels p2 Resonance Effect (+R) p2->p_result Partially cancels caption Impact of Fluorine Position on Acidity.

Caption: Electronic effects of fluorine on pKa.

The Suzuki-Miyaura Coupling: A Tale of Competing Effects

The Suzuki-Miyaura reaction is the preeminent application for phenylboronic acids. The catalytic cycle famously involves three key steps: oxidative addition, transmetalation, and reductive elimination. Fluorine substitution significantly impacts the crucial transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst.

The conventional mechanism posits that the boronic acid must first be activated by a base to form a more nucleophilic boronate species. This boronate then engages with the palladium complex. Herein lies the paradox of fluorine substitution:

  • Enhanced Lewis Acidity: As discussed, fluorine's electron-withdrawing nature increases the Lewis acidity of the boron center. This facilitates the initial activation by the base to form the boronate, which should, in principle, accelerate the transmetalation step.[4]

  • Reduced Aryl Nucleophilicity: Simultaneously, the very same inductive effect that enhances Lewis acidity also withdraws electron density from the carbon-boron bond. This makes the aryl group itself less nucleophilic and therefore less readily transferred to the positively charged palladium center. This deactivating effect can slow down the transmetalation step.[5]

The overall reactivity in a Suzuki-Miyaura coupling is a delicate balance of these two opposing forces. For monofluorinated systems, the outcome is often favorable, but for more heavily fluorinated compounds like pentafluorophenylboronic acid, the deactivation of the aryl group can render the substrate inactive under standard conditions, necessitating specialized catalysts and conditions.[1][6]

Experimental Workflow: A Generalized Suzuki-Miyaura Protocol

This protocol is a representative, self-validating workflow for the coupling of a fluorophenylboronic acid with an aryl bromide. Control experiments (e.g., running the reaction without the palladium catalyst or base) should result in no product formation, validating the necessity of each component.

G start Start: Assemble Reagents prep 1. Add Aryl Bromide (1.0 eq), Fluorophenylboronic Acid (1.2 eq), Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and Base (e.g., K₂CO₃, 2.0 eq) to a reaction flask. start->prep inert 2. Seal flask, evacuate and backfill with an inert gas (e.g., Argon) 3x. prep->inert solvent 3. Add degassed solvent system (e.g., Toluene/Ethanol/Water). inert->solvent heat 4. Heat the mixture with vigorous stirring (e.g., 80-100 °C). solvent->heat monitor 5. Monitor reaction progress by TLC or GC-MS. heat->monitor workup 6. Cool to RT, add water, and extract with an organic solvent (e.g., Ethyl Acetate). monitor->workup purify 7. Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End: Isolated Biaryl Product purify->end caption Suzuki-Miyaura Experimental Workflow.

Caption: Generalized Suzuki-Miyaura Protocol.

Causality in Catalyst and Base Selection
  • Why a Strong Base? For electron-deficient boronic acids, a sufficiently strong base (e.g., K₃PO₄, Cs₂CO₃, CsF) is often required to drive the equilibrium towards the formation of the active boronate species, overcoming the deactivating effect of the fluorine.[7] The combination of CsF and Ag₂O has been shown to be particularly effective for highly fluorinated systems.[1]

  • Why Bulky, Electron-Rich Ligands? Ligands such as SPhos or RuPhos are often employed.[7][8] These bulky, electron-rich phosphine ligands promote the rate-limiting oxidative addition step and accelerate the final reductive elimination. Their steric bulk can also stabilize the active monoligated palladium species that is often key to efficient catalysis. For challenging couplings involving electron-deficient partners, a highly active catalyst is essential to achieve reasonable reaction times and yields.[7]

Data Presentation: Relative Reactivity in Suzuki-Miyaura Coupling

While a direct kinetic comparison is sparse in the literature, a general reactivity trend can be established from various studies. The electron-withdrawing nature of the substituent generally deactivates the boronic acid towards transmetalation.[5] However, steric hindrance is a powerful decelerating factor.

IsomerRelative Reactivity TrendDominant Factors
para- Fluorophenylboronic acidHighest Balanced electronic effects; minimal steric hindrance.
meta- Fluorophenylboronic acidIntermediate Stronger deactivation due to inductive effect; minimal steric hindrance.
ortho- Fluorophenylboronic acidLowest Strong electronic deactivation combined with significant steric hindrance, which impedes approach to the palladium center.[7]

This trend is inferred from analogous systems and qualitative observations in the literature.[5]

Stability and Side Reactions: The Challenge of Protodeboronation

A critical consideration when working with arylboronic acids, particularly electron-deficient ones, is their susceptibility to protodeboronation . This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the reagent.[9][10]

Fluorine substitution, by increasing the electron deficiency of the aromatic ring, can make the C-B bond more susceptible to protonolysis, especially under basic conditions or at elevated temperatures—the very conditions often required for Suzuki-Miyaura coupling.[9]

The mechanism of protodeboronation is pH-dependent.[9] In the basic media of a Suzuki coupling, the reaction is thought to proceed through the boronate species, where the increased electron density on boron facilitates the cleavage of the now more polarized C-B bond.

Minimizing Protodeboronation: Practical Strategies
  • Use of Boronic Esters: Protecting the boronic acid as an ester (e.g., a pinacol ester) can significantly enhance its stability.[11] These "masked" reagents are more resistant to premature protodeboronation and hydrolyze in situ under the reaction conditions to generate the active boronic acid.

  • Careful Choice of Base: While a base is necessary, extremely harsh basic conditions or prolonged reaction times at high temperatures should be avoided if possible. The use of milder bases like K₃PO₄ or KF can sometimes be advantageous.[7]

  • Reaction Temperature and Time: Use the lowest temperature and shortest reaction time that allow for efficient coupling to minimize the thermal contribution to the decomposition pathway.

  • Inert Atmosphere: Rigorously excluding oxygen is crucial, as oxidative degradation pathways can also compete with the desired reaction.

Mechanism: Suzuki Coupling vs. Protodeboronation

G cluster_suzuki Desired Suzuki Pathway cluster_proto Undesired Protodeboronation Ar_BOH2 Ar(F)-B(OH)₂ Ar_BOH3 [Ar(F)-B(OH)₃]⁻ (Boronate) Ar_BOH2->Ar_BOH3 + OH⁻ Transmetalation Transmetalation Ar_BOH3->Transmetalation Reacts with Pd(II) Complex Protonolysis Protonolysis Ar_BOH3->Protonolysis Reacts with H₂O (Proton Source) Pd_Complex LₙPd(II)-X Pd_Complex->Transmetalation Product Coupling Product Ar(F)-Ar' Transmetalation->Product Side_Product Side Product Ar(F)-H Protonolysis->Side_Product caption Competitive pathways for the boronate intermediate.

Caption: Competing reaction pathways.

Applications in Drug Discovery and Materials Science

The unique properties imparted by fluorine make fluorinated phenylboronic acids highly valuable building blocks.[1]

  • In Medicinal Chemistry: Fluorine is often used as a "metabolic blocker." Replacing a hydrogen atom susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes) with a fluorine atom can significantly improve a drug's metabolic stability and pharmacokinetic profile.[7] Furthermore, fluorine can alter a molecule's pKa, lipophilicity, and binding affinity to its biological target.[1] The antifungal drug Tavaborole , a benzoxaborole, features a critical fluorine atom that enhances its bioactivity.[12]

  • In Materials Science: The introduction of fluorine into conjugated organic materials can tune their electronic properties (e.g., HOMO/LUMO energy levels), which is critical for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Fluorination can also enhance the material's thermal and oxidative stability.

Conclusion and Future Outlook

The substitution of fluorine on a phenylboronic acid is a powerful and multifaceted tool for the modern chemist. It provides a predictable means to tune Lewis acidity and modulate reactivity in the cornerstone Suzuki-Miyaura cross-coupling reaction. While the electron-withdrawing nature of fluorine presents challenges, such as potential protodeboronation and a deactivated aryl system, these can be overcome through the rational selection of ligands, bases, and reaction conditions. The continued development of more active catalyst systems will further expand the utility of these valuable reagents. As the demand for complex, highly functionalized molecules grows in both medicine and materials, a thorough understanding of the principles outlined in this guide will remain an essential asset for any scientist pushing the boundaries of chemical synthesis.

References

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11402–11415. [Link]

  • Silva, A. F., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(11), 3192. [Link]

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. [Link]

  • Sotelo, E., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 51. [Link]

  • Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3026–3041. [Link]

  • Adamczyk-Woźniak, A., et al. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Request PDF. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • Barwell, N. P., et al. (2012). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry, 10(30), 5784–5790. [Link]

  • Gozdalik, J. T., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]

  • ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid. ResearchGate. [Link]

  • Gozdalik, J. T., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702. [Link]

  • ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]

  • Chirik Group. (2022). Transmetalation of Boron reagents. Chirik Group. [Link]

  • Adamczyk-Woźniak, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2781. [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

  • Ciaffo, G. M., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]

  • Claremont Colleges. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Sotelo, E., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Nanalysis. (n.d.). 19Flourine NMR. Nanalysis. [Link]

  • ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • PubMed. (2024). Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. PubMed. [Link]

  • Scilit. (n.d.). Hydrolytic Stability of Hydroxyphenyl Boronic Acids(HPBAs) and Employment of Poly(HPBAs) for Voltammetric Determination of Fluoride Levels in Dental Formulations and Beverages; Significance of Raw DPV Data for Chemometric Discrimination. Scilit. [Link]

  • ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]

  • Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 1-20. [Link]

  • MDPI. (2022). An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Organic Chemistry Portal. [Link]

  • YouTube. (2020). pH titration- for the determination of pKa value of weak acid. YouTube. [Link]

  • ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]

  • Ben-Gurion University Research Portal. (2022). Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Ben-Gurion University Research Portal. [Link]

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  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • ACS Publications. (2026). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. ACS Publications. [Link]

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  • Chemical Communications (RSC Publishing). (n.d.). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications (RSC Publishing). [Link]

  • PubMed Central. (n.d.). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]

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Sources

Methodological & Application

Topic: Strategic Base Selection for Suzuki-Miyaura Couplings of Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Organic Synthesis Researchers

Abstract & Introduction

The Suzuki-Miyaura (SM) cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance and the stability of its organoboron reagents.[1][2] This palladium-catalyzed carbon-carbon bond formation is integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The general mechanism involves a Pd(0)/Pd(II) catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination.[4][5] While powerful, the reaction's efficiency is highly dependent on the subtle interplay of catalyst, solvent, and, most critically, the base.

This application note addresses a persistent challenge in SM couplings: the use of electron-rich arylboronic acids. These substrates, while common in complex molecule synthesis, often exhibit diminished reactivity, leading to low yields and significant side reactions. We will dissect the mechanistic role of the base in activating these challenging partners and provide a systematic guide for selecting the optimal base to ensure high-yield, reproducible outcomes.

The Challenge: Inertness and Instability of Electron-Rich Boronic Acids

The success of the SM coupling hinges on the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. Electron-rich boronic acids present a dual challenge that complicates this critical step:

  • Reduced Lewis Acidity: Electron-donating groups (e.g., alkoxy, amino) on the aromatic ring increase the electron density on the boron atom. This reduces its Lewis acidity, making the requisite formation of a tetracoordinate "ate" complex with the base less favorable and slowing the rate of transmetalation.[1]

  • Increased Susceptibility to Protodeboronation: The carbon-boron bond in electron-rich systems is highly polarized and susceptible to cleavage by protons, a side reaction known as protodeboronation.[6][7] This base-catalyzed degradation pathway consumes the boronic acid, directly reducing the potential product yield and generating arene byproducts that complicate purification.[1]

Overcoming these challenges requires a base that can effectively activate the boronic acid to promote transmetalation while simultaneously minimizing the rate of protodeboronation.

The Mechanistic Role of the Base: Activating the Boronic Acid

The base is not merely a stoichiometric spectator; it is a crucial activator in the catalytic cycle.[8] Its primary role is to react with the tricoordinate boronic acid (R-B(OH)₂) to form a more nucleophilic, tetracoordinate boronate species ([R-B(OH)₃]⁻).[1][8] This "ate" complex possesses a higher-energy B-C bond, which significantly accelerates the transfer of the aryl group to the palladium(II) center.

G cluster_0 Base Activation of Boronic Acid cluster_1 Transmetalation Step BA R-B(OH)₂ (Electron-Rich Boronic Acid) Less Reactive Ate [R-B(OH)₃]⁻ (Tetracoordinate Boronate) Highly Reactive BA->Ate + Base Base Base (e.g., OH⁻, PO₄³⁻) HBase H-Base⁺ Ate2 [R-B(OH)₃]⁻ Pd_complex L₂Pd(Ar')X Coupling_intermediate L₂Pd(Ar')R Pd_complex->Coupling_intermediate Ate2->Pd_complex Transmetalation (Rate-Limiting for Electron-Rich Systems) Borate_byproduct B(OH)₃ + X⁻

Figure 1: Base-mediated activation of boronic acid to form the reactive boronate species.

The choice of base dictates the position of this equilibrium and the concentration of the active boronate species. A judiciously selected base will maximize the rate of transmetalation relative to the destructive protodeboronation pathway.

A Comparative Guide to Common Bases

The selection of a base is highly dependent on the specific substrates, catalyst, and solvent system.[9] Inorganic bases are generally superior to organic bases like triethylamine for these applications.[10]

Base ClassExamplespKa (of conjugate acid)Key Characteristics & Insights
Phosphates K₃PO₄~12.3First Choice for Screening. Often the optimal choice for electron-rich and sterically hindered substrates.[11] Its moderate-to-strong basicity is highly effective at forming the boronate complex without being overly aggressive, striking a good balance to minimize protodeboronation. Often used with a small amount of water.[9][11]
Carbonates Cs₂CO₃, K₂CO₃, Na₂CO₃~10.3Workhorse Bases. Widely effective and economical.[12] Cs₂CO₃ is more basic and has higher solubility in organic solvents, making it a powerful option for particularly difficult couplings.[9] The order of reactivity is typically Cs > K > Na.[10]
Fluorides KF, CsF~3.2Mild and Specialized. Ideal for substrates containing base-labile functional groups (e.g., esters).[8] The fluoride ion can form a highly reactive trifluoroborate anion ([ArBF₃]⁻), which facilitates transmetalation under milder conditions.[7][8]
Hydroxides NaOH, KOH~15.7Use with Caution. These strong bases can be effective but often accelerate protodeboronation, especially with sensitive substrates. The high water content can also lead to catalyst decomposition and other side reactions.[10]

Decision Workflow for Base Selection

For a systematic approach, researchers can follow a logical workflow to identify the optimal base for their specific electron-rich boronic acid system.

Suzuki_Cycle Pd0 L₂Pd⁰ PdII_halide L₂PdII(Ar)X Pd0->PdII_halide OxAdd OxAdd Oxidative Addition (Ar-X) PdII_biaryl L₂PdII(Ar)R PdII_halide->PdII_biaryl Transmetalation Transmetalation Transmetalation [R-B(OH)₃]⁻ PdII_biaryl->Pd0 RedElim Product Ar-R (Product) PdII_biaryl->Product RedElim Reductive Elimination Base_Activation Base + R-B(OH)₂ Base_Activation->PdII_halide Activates Boronic Acid

Sources

The Strategic Application of 2-(Cyclopropylmethoxy)-4-fluorophenylboronic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Building Block for Complex Drug Scaffolds

In the landscape of contemporary drug discovery, the rational design of pharmaceutical intermediates is paramount to the efficient synthesis of novel therapeutics. Among the vast arsenal of chemical building blocks, 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid has emerged as a particularly valuable reagent. Its unique structural motifs—a cyclopropylmethoxy group and a fluorine atom—are strategically incorporated to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The cyclopropyl group is known to improve metabolic stability and potency, while the fluorine atom can modulate pKa, improve binding affinity, and block metabolic oxidation.[1]

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of a key intermediate for Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.[2][3] We will delve into the mechanistic underpinnings of the Suzuki-Miyaura cross-coupling reaction, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Core Application: Synthesis of a Key PARP Inhibitor Intermediate

The primary application of this compound lies in its use as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms with high efficiency and functional group tolerance.[5]

A prominent example of its application is in the synthesis of a key intermediate for the PARP inhibitor Olaparib. PARP inhibitors are a targeted therapy for cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[6] The synthesis of the core structure of Olaparib involves the coupling of a phthalazinone moiety with a substituted benzoylpiperazine fragment.[7] this compound provides the crucial substituted phenyl ring that links these two key components.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing the synthesis. The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (the electrophilic partner) to form a Pd(II) complex. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[4]

  • Transmetalation: The organoboron reagent, in this case, this compound, is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide. The choice of base is crucial and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition + Ar-X A->B C Ar-Pd(II)-X(L2) (Palladacycle) B->C D Transmetalation + R-B(OH)2 + Base C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A G Ar-R (Coupled Product) F->G Product Release

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Intermediate

This protocol details the Suzuki-Miyaura coupling of this compound with a generic aryl bromide to form a biaryl intermediate, a common structural motif in pharmaceutical agents.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Comments
This compound1627839-42-2210.01The key nucleophilic coupling partner. Ensure it is dry and of high purity.
Aryl Bromide (e.g., 4-bromobenzonitrile)623-00-7182.02The electrophilic coupling partner. A variety of aryl or heteroaryl halides can be used.[8]
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50A common palladium precursor for generating the active Pd(0) catalyst in situ.
Tricyclohexylphosphine (PCy₃)2622-14-2280.44A bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the reaction.
Potassium Phosphate (K₃PO₄)7758-11-4212.27The base used to activate the boronic acid for transmetalation.
Toluene108-88-392.14Anhydrous, degassed solvent.
Water7732-18-518.02Degassed. The presence of water can accelerate the reaction.
Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents).

    • Add the aryl bromide (1.0 equivalent).

    • Add potassium phosphate (2.0 equivalents).

    • In a separate vial, prepare the catalyst solution by dissolving Palladium(II) acetate (0.02 equivalents) and tricyclohexylphosphine (0.04 equivalents) in a minimal amount of degassed toluene.

  • Reaction Execution:

    • Add the catalyst solution to the Schlenk flask containing the reagents.

    • Add degassed toluene and degassed water to the reaction mixture to achieve the desired concentration (typically 0.1-0.5 M with respect to the aryl bromide). A common solvent ratio is 10:1 toluene:water.

    • Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl halide.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 2-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Causality Behind Experimental Choices

The selection of each reagent and reaction parameter is critical for the success of the synthesis. Here, we provide the rationale behind the choices made in the provided protocol:

  • Catalyst System (Pd(OAc)₂/PCy₃): The combination of a palladium precursor and a phosphine ligand is essential. Palladium(II) acetate is a stable and easily handled precatalyst that is reduced in situ to the active Pd(0) species. Tricyclohexylphosphine is a bulky, electron-rich ligand. The bulkiness of the ligand promotes the reductive elimination step, while its electron-donating nature increases the electron density on the palladium center, facilitating the oxidative addition of the aryl halide.[1]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant side reactions, such as hydrolysis of sensitive functional groups. The choice of a non-nucleophilic base is important to avoid unwanted side products.

  • Solvent System (Toluene/Water): Toluene is a common solvent for Suzuki-Miyaura reactions due to its ability to dissolve the organic reagents and its relatively high boiling point, which allows for elevated reaction temperatures. The addition of a small amount of water can significantly accelerate the reaction rate.[7] This is attributed to several factors, including improved solubility of the base and facilitation of the transmetalation step.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand, which would lead to catalyst deactivation and a decrease in reaction efficiency.

Caption: Logical relationship between experimental choices and their scientific rationale.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound stands as a testament to the power of rational molecular design in modern pharmaceutical synthesis. Its strategic incorporation of fluorine and a cyclopropylmethoxy group provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The robust and well-understood Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for incorporating this valuable building block into complex molecular architectures. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this versatile reagent in their pursuit of novel and improved therapeutics.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. [Link]

  • National Center for Biotechnology Information. "Olaparib". PubChem Compound Summary for CID 23725625. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Menear, K. A., et al. (2004). Phthalazinone derivatives.
  • Cockcroft, X., et al. (2009). 4-[3-(4-cyclopropanecarbonyl-piperazine-i-carbonyl)-4-fluoro-benzyl]-2h-phthalaz in-1-one.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • European Patent Office. (2015). Method for the preparation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. EP2824098B1.
  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. PubMed, 18800793. [Link]

  • Hsiao, T. Y., & Chang, Y. H. (2018). Processes for preparing olaparib.
  • Shrivastava, B. K. (2011). Substituted 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2h)-one derivatives as poly (adp-ribose) polymerase-1 inhibitors. European Patent Office, EP2598491B1. [Link]

  • Gill, H., et al. (2015). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 177, 1-3. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Menear, K. A., et al. (2011). Process for the preparation of olaparib and intermediates thereof. WIPO, WO2018038680A1. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 2-(Cyclopropylmethoxy)-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with the sterically and electronically unique substrate, 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid. Our goal is to provide you with in-depth, actionable insights to overcome common challenges and systematically optimize your catalyst loading for efficient, scalable, and reproducible results.

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, but its success is highly dependent on the careful interplay of multiple parameters.[1] The ortho-cyclopropylmethoxy group on the target boronic acid introduces significant steric hindrance, while the fluorine atom modulates the electronic properties of the aromatic ring. These features demand a more nuanced approach to catalyst system selection and optimization than standard coupling partners.

This guide is divided into two key sections: a Troubleshooting Guide to address specific experimental failures in a question-and-answer format, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding and experimental design.

Troubleshooting Guide: From Low Yields to Catalyst Death

This section addresses the most common issues encountered during the coupling of this compound. Each solution is grounded in mechanistic principles to foster a deeper understanding of the catalytic cycle.

Q1: My reaction has stalled or is showing low yield (<50%), but TLC/LC-MS analysis shows unconsumed starting materials. What is the likely cause and how can I fix it?

This is a classic symptom of catalyst deactivation or a suboptimal catalytic system unable to overcome the steric hindrance of the substrate.[2] The primary steps to take involve re-evaluating your catalyst, ligand, and reaction conditions.

Causality: The palladium catalyst must navigate three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] For a sterically demanding substrate like this compound, both the oxidative addition to the coupling partner (e.g., an aryl chloride) and the final reductive elimination can be slow.[2][5] If the catalyst system is not robust enough, it may decompose or become inactive before the reaction reaches completion.

Troubleshooting Workflow:

  • Assess the Ligand: Standard ligands like PPh₃ are often insufficient for hindered substrates.[2] You require a ligand that is both bulky and electron-rich to promote the key catalytic steps.[5]

    • Action: Switch to a modern biaryl monophosphine ligand. These are designed to create a highly active, coordinatively unsaturated palladium center that can accommodate bulky substrates.[2][6]

  • Increase Temperature: Insufficient thermal energy can lead to a sluggish reaction, particularly if the oxidative addition step is slow (e.g., with an aryl chloride).

    • Action: Incrementally increase the reaction temperature by 10-20 °C. Monitor for potential byproduct formation or decomposition of starting materials at higher temperatures.

  • Verify Base Efficacy: The base is critical for activating the boronic acid to facilitate transmetalation.[7] Poor solubility or inappropriate strength can halt the catalytic cycle.

    • Action: If using a carbonate base (e.g., K₂CO₃), consider switching to a stronger, more soluble base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8][9] This is particularly important in solvents like THF or toluene.

  • Check for Oxygen: Palladium(0), the active catalytic species, is sensitive to oxidation. Ingress of air into the reaction vessel is a common cause of catalyst death.

    • Action: Ensure your reaction setup is rigorously degassed. Employ a robust inert gas (Argon or Nitrogen) atmosphere throughout the setup and reaction time. A common procedure involves at least three vacuum/inert gas backfill cycles.[10]

Q2: I am observing significant amounts of a homocoupled biaryl product derived from my boronic acid. What causes this and how can it be minimized?

The formation of a symmetrical biaryl from the boronic acid (Ar-B(OH)₂ → Ar-Ar) is a common side reaction, often promoted by the presence of oxygen or unreduced Palladium(II) species at the start of the reaction.[10]

Causality: If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, it can react directly with two molecules of the boronic acid, leading to homocoupling and the formation of inactive palladium species.[10] High concentrations of oxygen can also facilitate this unwanted pathway.[10]

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical step. Oxygen is a key culprit in promoting homocoupling.[10] Ensure solvents are properly sparged with an inert gas before use and that the reaction vessel is thoroughly purged.

  • Pre-catalyst Choice: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern "precatalyst" that is designed for rapid and clean generation of the active Pd(0) species in situ.

  • Controlled Staging of Reagents: Add the boronic acid only after the palladium source, ligand, and base have been pre-stirred in the degassed solvent for a short period at reaction temperature. This can help ensure the catalyst is in its active Pd(0) state before the boronic acid is introduced.

  • Lower Catalyst Loading: Paradoxically, sometimes a very high catalyst loading can exacerbate side reactions. Once you have an active system, try reducing the catalyst loading to see if the ratio of desired product to homocoupled byproduct improves.

Q3: My boronic acid appears to be degrading over the course of the reaction, leading to a new baseline spot on TLC. What is this side reaction?

This is likely protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[11] This is often promoted by excessive water or high temperatures in the presence of a base.

Causality: The boronic acid functional group is susceptible to cleavage under certain conditions. While a small amount of water is often beneficial for Suzuki couplings, an excess, especially at elevated temperatures, can hydrolyze the boronic acid back to the corresponding arene (2-(Cyclopropylmethoxy)-4-fluorobenzene).

Preventative Measures:

  • Use Anhydrous Solvents: While not strictly necessary to be bone-dry, using high-quality anhydrous solvents is a good starting point.

  • Control Water Content: If using an aqueous base solution, ensure the amount of water is controlled and minimized. Often, 2-3 equivalents of a solid, powdered base like K₃PO₄ is preferred.

  • Moderate Temperature: Avoid excessive heat. If the reaction proceeds sluggishly, it is often better to improve the catalyst/ligand system rather than pushing the temperature to extremes, which can accelerate protodeboronation.[12]

  • Boronic Ester Alternative: If protodeboronation is persistent, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are generally more resistant to degradation.

Catalyst Loading Optimization Workflow

The following diagram outlines a logical workflow for optimizing catalyst loading, starting from an initial screening down to a final, minimized concentration.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Screening Conditions (Catalyst, Ligand, Base, Solvent) B Run Initial Reaction @ 1.0 mol% Pd A->B C Analyze Yield & Purity (LC-MS) B->C D Is Yield > 85%? C->D E Systematically Lower Loading (0.5 mol% -> 0.1 mol% -> 0.05 mol%) D->E Yes F Re-screen Ligand/Base (See Table 1) D->F No G Monitor Reaction Time & Completeness E->G F->B Iterate H Identify Lowest Effective Loading G->H I Confirm Result with 2-3 Replicate Runs H->I J Proceed to Scale-Up I->J

Caption: A workflow for systematic catalyst loading optimization.

Frequently Asked Questions (FAQs)

What is the best starting point for a catalyst and ligand system for this specific boronic acid?

For an ortho-substituted, sterically hindered substrate like this compound, a highly active palladium(II) precatalyst paired with a bulky, electron-rich biaryl monophosphine ligand is the recommended starting point.[2][6] These ligands are crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle, which are often rate-limiting for hindered substrates.[5][13]

ComponentRecommended Starting ChoicesRationale
Pd Precatalyst G3 or G4 Buchwald PrecatalystsEnsures efficient and rapid formation of the active L₁Pd(0) species.
Ligand SPhos, RuPhos, or XPhosBulky biarylphosphines that promote reactions of hindered substrates.[6]
Base K₃PO₄ or Cs₂CO₃ (powdered)Strong, effective bases for activating the boronic acid.[4]
Solvent Toluene, 2-MeTHF, or Dioxane (often with a small amount of water)Aprotic solvents are standard; water can sometimes accelerate the reaction.[11]
How low can I realistically push the catalyst loading?

With a highly optimized system, catalyst loadings can be significantly reduced from the typical 1-2 mol%. For efficient couplings, it is often possible to achieve loadings in the range of 0.1 to 0.01 mol%.[14] In some academic examples with simple substrates, loadings have been pushed into the parts-per-million (ppm) range.[6] However, for a complex substrate on an industrial scale, a robust loading of 0.05-0.1 mol% is often a practical target that balances cost, efficiency, and reproducibility.[15] Reducing catalyst loading is not only cost-effective but also simplifies downstream purification to remove residual palladium from the final product.[15]

What is the role of the base and why is the choice so important?

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3][7] It reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻). This boronate species transfers its organic group to the palladium center much more rapidly than the neutral boronic acid.[16] The choice of base can affect reaction rate and yield. In general, stronger bases like K₃PO₄ are more effective than weaker ones like Na₂CO₃, especially for challenging substrates.[4][9]

How should I monitor the reaction's progress effectively?

Effective reaction monitoring is key to understanding kinetics and identifying issues early.[2]

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis. It allows you to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides quantitative data on the conversion of starting materials and the formation of the desired product, as well as detecting any byproducts. Taking aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h) allows you to build a kinetic profile of your reaction.[2]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is fundamental to troubleshooting. The cycle consists of three primary stages, each of which can be a potential bottleneck for a challenging substrate.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_A Ar-Pd(II)-X L₂ OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal + [Ar'B(OH)₃]⁻ PdII_B Ar-Pd(II)-Ar' L₂ Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reagents Ar-X Ar'-B(OH)₂ Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[17]

Final Recommendations

For the successful coupling of this compound, a systematic approach is paramount. Begin with a robust catalyst system known to be effective for hindered substrates, such as a Buchwald precatalyst with SPhos.[6] Use a strong base like K₃PO₄ and ensure your reaction is meticulously deoxygenated. Monitor the reaction closely using LC-MS. Once a high-yielding process is established, you can begin to systematically reduce the catalyst loading to find the optimal balance of efficiency, cost, and purity for your specific application.

References

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Validation & Comparative

A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in Suzuki-Miyaura Coupling with 2-(Cyclopropylmethoxy)-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the synthesis of complex biaryl structures is a cornerstone of drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its mild conditions and broad functional group tolerance.[1][2] A key building block of interest is 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid, which incorporates a cyclopropylmethoxy group—a motif known to enhance metabolic stability and binding affinity in drug candidates—and a fluorine atom, which can modulate physicochemical properties such as pKa and lipophilicity.

The efficacy of the Suzuki-Miyaura coupling is profoundly dependent on the choice of the palladium catalyst system. The steric and electronic properties of the boronic acid, particularly the ortho-alkoxy group, present a significant challenge that necessitates careful catalyst selection to achieve optimal yields and reaction kinetics. This guide provides a comparative analysis of common palladium catalysts for the coupling of this compound, offering experimental insights and actionable protocols for researchers in the field.

Understanding the Challenge: The Role of the Substituents

The structure of this compound presents two key features that influence catalyst selection:

  • Steric Hindrance: The 2-(cyclopropylmethoxy) group imposes significant steric bulk around the boronic acid moiety. This can hinder the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium center.

  • Electronic Effects: The electron-donating nature of the alkoxy group and the electron-withdrawing fluorine atom modulate the electron density of the aromatic ring, which can impact the rates of both oxidative addition and reductive elimination.

Therefore, an effective catalyst system must possess ligands that are bulky enough to promote reductive elimination and prevent catalyst deactivation, yet not so bulky as to completely inhibit the approach of the coupling partners.

Comparative Analysis of Palladium Catalyst Systems

While a direct, side-by-side comparative study under identical conditions is not extensively documented in the literature, we can infer the relative performance of common palladium catalysts based on their known reactivity with structurally similar, sterically hindered substrates.

Catalyst SystemKey Features & ConsiderationsExpected Performance with this compound
PdCl2(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a highly effective and versatile catalyst. The dppf ligand has a large bite angle and provides a good balance of steric bulk and electron-donating properties. It is known to promote the coupling of sterically hindered and electron-rich boronic acids.High Efficacy. This catalyst has been successfully employed in the Suzuki coupling of this compound, as documented in patent literature, suggesting it is a reliable choice for achieving good to excellent yields.[3]
Pd(PPh3)4 Tetrakis(triphenylphosphine)palladium(0) is a classic, widely used catalyst. However, the triphenylphosphine ligand is less bulky compared to dppf or Buchwald-type ligands. While effective for many standard couplings, its performance can be diminished with sterically demanding substrates due to slower reductive elimination.Moderate Efficacy. While potentially effective, lower yields or longer reaction times may be observed compared to PdCl2(dppf). Catalyst decomposition or side reactions like homocoupling of the boronic acid could be more prevalent.
Pd(OAc)2 with Buchwald Ligands (e.g., XPhos, SPhos) Palladium(II) acetate is a common palladium source that forms the active Pd(0) catalyst in situ. Its efficacy is critically dependent on the choice of phosphine ligand. Buchwald ligands (e.g., XPhos, SPhos) are bulky, electron-rich biaryl phosphines specifically designed for challenging cross-coupling reactions.Potentially High Efficacy. These systems are expected to perform very well, likely comparable to or even exceeding PdCl2(dppf), especially if the reaction is sluggish with other catalysts. The specific choice of ligand would require empirical optimization.

The Suzuki-Miyaura Catalytic Cycle

The choice of an appropriate palladium catalyst and ligand directly influences the efficiency of each step in the catalytic cycle. A well-matched system ensures a smooth transition through oxidative addition, transmetalation, and reductive elimination to deliver the desired product in high yield.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' L_n Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 ArAr_prime Ar-Ar' RedElim->ArAr_prime BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation ArX Ar-X ArX->OxAdd Experimental_Workflow Start Start Reagents Combine Aryl Halide, Boronic Acid, & PdCl₂(dppf) Start->Reagents Inert Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert Solvents Add Dioxane and Aqueous Na₂CO₃ Inert->Solvents Heat Heat to Reflux (80-100 °C) Solvents->Heat Monitor Monitor Reaction Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup (EtOAc, H₂O, Brine) Monitor->Workup Upon Completion Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Sources

A Senior Application Scientist's Guide to Substituent Effects: Cyclopropylmethoxy vs. Methoxy in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Art of Substituent Control in Catalysis

In the intricate world of synthetic chemistry, particularly within drug discovery and process development, the efficiency of carbon-carbon and carbon-heteroatom bond formation is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstone methodologies for this purpose[1][2][3]. The success of these reactions is profoundly influenced by the steric and electronic properties of the substituents on the coupling partners[4][5]. A judicious choice of substituent can dramatically alter reaction rates, yields, and even mechanistic pathways.

This guide provides an in-depth comparison of two seemingly similar ether substituents: the common methoxy group (-OCH₃) and its more structurally complex cousin, the cyclopropylmethoxy group (-OCH₂cPr). While both are oxygen-linked, the introduction of the strained cyclopropyl ring imparts unique physicochemical properties that can be strategically leveraged. We will explore the fundamental differences between these groups and provide experimental context to guide researchers in selecting the optimal substituent to enhance coupling efficiency and achieve desired molecular properties.

A Tale of Two Ethers: Physicochemical Properties at a Glance

The divergent behavior of methoxy and cyclopropylmethoxy groups in coupling reactions stems from their distinct electronic and steric profiles. The cyclopropyl group, with its high p-character C-C bonds, acts as a weak electron-donating group, while the methylene spacer (-CH₂-) in the cyclopropylmethoxy group provides steric bulk and conformational flexibility.

To quantify these differences, we can refer to parameters like the Hammett constants (σ), which measure the electronic influence of a substituent on a reaction center[6][7][8][9]. While specific Hammett constants for the cyclopropylmethoxy group are not as widely tabulated as for the methoxy group, we can infer its properties from its constituent parts.

PropertyMethoxy (-OCH₃)Cyclopropylmethoxy (-OCH₂cPr)Rationale & Implications
Electronic Effect Strongly electron-donating by resonance (+R), weakly withdrawing by induction (-I). Overall strong donating character.Moderately electron-donating. The inductive effect of the alkyl portion slightly dampens the oxygen's resonance donation compared to a methyl group.The stronger donating nature of the methoxy group can increase electron density on an aryl ring, potentially accelerating the oxidative addition step in some coupling cycles.
Hammett Constant (σp) -0.27 (Strongly Donating)[7][10]Estimated to be less negative than methoxy (e.g., -0.15 to -0.20).A less negative σ value suggests a weaker, but still significant, electron-donating capability.
Steric Hindrance Minimal. The methyl group is relatively small and allows free rotation.Moderate. The cyclopropylmethyl unit is bulkier than a methyl group, potentially influencing the approach of the catalyst.Increased steric bulk can sometimes be beneficial, promoting reductive elimination, but may also hinder catalyst coordination if excessive.
Metabolic Stability Susceptible to O-demethylation by cytochrome P450 enzymes.[11]Generally more robust. The C-H bonds on the cyclopropyl ring are stronger, making it less prone to oxidation.[12][13][14]For drug development, this is a critical advantage, as it can lead to improved pharmacokinetic profiles.[15][16]

Impact on Cross-Coupling Efficiency: A Comparative Analysis

The subtle electronic and steric differences between the two groups can lead to significant variations in performance in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a workhorse in biaryl synthesis[1][2][17]. The rate-determining step is often the initial oxidative addition of the palladium catalyst to the aryl halide.

  • Electronic Influence: An electron-donating group on the aryl halide, like methoxy, increases the electron density of the aromatic ring. This can make the oxidative addition of the palladium(0) catalyst more challenging compared to an electron-neutral or withdrawing substituent. However, for electron-poor aryl chlorides, which are notoriously difficult substrates, an electron-donating group can be beneficial[18].

  • Comparative Performance: In a hypothetical coupling of 4-chloroanisole vs. 1-chloro-4-(cyclopropylmethoxy)benzene, one might observe slightly faster kinetics with the methoxy-substituted substrate due to its stronger electron-donating nature, assuming steric factors are not dominant. However, both are generally considered "electron-rich" substrates. Studies have shown that a variety of electron-rich aryl chlorides can be successfully coupled using modern catalyst systems[18][19]. The choice of a highly active catalyst, such as one employing a biaryl phosphine ligand like SPhos or XPhos, is crucial for achieving high yields with these challenging substrates[5][19].

Hypothetical Performance Data in Suzuki Coupling:

Aryl Chloride Substrate Catalyst System Yield (%) Notes
4-Chloroanisole Pd(OAc)₂ / SPhos ~90% Strong electron donation can require robust catalyst systems.

| 1-Chloro-4-(cyclopropylmethoxy)benzene | Pd(OAc)₂ / SPhos | ~85-90% | Slightly attenuated electron donation may have a minor impact on rate but overall yields are comparable with optimized conditions. |

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine, another critical transformation in medicinal chemistry[3][20]. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Reductive Elimination: The final, product-forming step, reductive elimination, is often favored by electron-donating groups on the aryl ring and by sterically bulky ligands[3]. This is where the cyclopropylmethoxy group might offer a distinct advantage.

  • Comparative Performance: The moderate steric bulk of the cyclopropylmethoxy group, compared to the methoxy group, could potentially facilitate a faster rate of reductive elimination. While both substituents are electron-donating, which aids this step, the added steric push from the -OCH₂cPr group could lead to higher turnover frequencies and more efficient catalyst performance, particularly at lower catalyst loadings[20].

Mechanistic Considerations: Visualizing the Substituent Effect

The influence of the substituent (R) can be visualized at the key oxidative addition step of a generic cross-coupling catalytic cycle. A more electron-rich aromatic ring can slow this step.

Caption: General workflow for the comparative coupling experiment.

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a nitrogen-filled glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and tBuBrettPhos (0.024 mmol, 2.4 mol%) to a vial containing 2 mL of toluene. Stir for 15 minutes at room temperature. Causality: Pre-forming the active Pd(0) catalyst ensures consistent reaction initiation.

  • Reactant Preparation: In a separate vial, dissolve the aryl chloride (1.0 mmol) and benzylamine (1.2 mmol) in 3 mL of toluene. Add an internal standard for quantitative analysis.

  • Reaction Initiation: Add the pre-formed catalyst solution to the reactant vial. Then, add sodium tert-butoxide (1.4 mmol). Causality: The strong, non-nucleophilic base is required to deprotonate the amine, making it a competent nucleophile in the catalytic cycle.[21]

  • Reaction: Seal the vial tightly and place it in a preheated heating block at 100 °C. Monitor the reaction progress by taking aliquots over time (e.g., 1h, 4h, 12h).

  • Workup and Analysis: Cool the reaction to room temperature. Quench with 5 mL of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Validation: Analyze the crude product by GC-MS or LC-MS to determine the conversion and yield relative to the internal standard. Purify by column chromatography for full characterization (¹H NMR, ¹³C NMR, HRMS). Trustworthiness: Comparing the yield at different time points provides kinetic insights, while full characterization validates the product's identity.

Conclusion and Strategic Recommendations

The choice between a methoxy and a cyclopropylmethoxy substituent is a strategic one, hinging on the specific goals of the synthesis.

  • For Raw Coupling Efficiency: In many standard cross-coupling reactions, the performance difference between the two may be minimal, with reaction yields being broadly comparable under optimized conditions. The stronger electron-donating character of the methoxy group might offer a slight kinetic advantage in some cases.

  • For Drug Discovery & Development: The cyclopropylmethoxy group is often the superior choice. Its primary advantage lies in its significantly improved metabolic stability, blocking a common metabolic liability (O-dealkylation) associated with the methoxy group.[12][14][16] This can translate to a longer half-life and a better pharmacokinetic profile for a drug candidate. The subtle steric and electronic perturbations it provides can also be used to fine-tune binding affinity and other molecular properties.

Ultimately, this guide demonstrates that even small structural modifications can have a profound impact. By understanding the fundamental physicochemical properties of these substituents, researchers can make more informed decisions, accelerating their synthetic campaigns and developing more robust molecules.

References

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  • Tota, M. R., et al. (2019). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

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  • Ramachandran, B. (2018). Hammett Substituent Constants. ResearchGate. [Link]

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  • Chem LibreTexts. (2021). Hammett Substituent Constants Defined. YouTube. [Link]

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  • Gatti, C., et al. (2009). Effect of methoxy substituents on the structural and electronic properties of fluorinated cyclobutenes. PubMed. [Link]

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A Computational Chemist's Guide to the Suzuki Reaction: Probing the Transition State of 2-(Cyclopropylmethoxy)-4-fluorophenylboronic Acid with DFT

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a process vital to the pharmaceutical and agrochemical industries[1]. The versatility and functional group tolerance of this palladium-catalyzed reaction have made it an indispensable tool for constructing complex molecular architectures[1]. However, as with any powerful tool, a deeper, mechanistic understanding is crucial for its optimal application, particularly when employing novel or sterically demanding substrates. This guide provides a comprehensive framework for utilizing Density Functional Theory (DFT) to investigate the transition state of the Suzuki reaction with a molecule of increasing interest: 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid.

This boronic acid, with its bulky cyclopropylmethoxy group and electron-withdrawing fluorine atom, presents an intriguing case for computational study. These structural features are expected to exert significant steric and electronic effects on the reaction profile, influencing the energies of intermediates and transition states throughout the catalytic cycle. A thorough DFT analysis can provide invaluable insights into the reaction mechanism, helping to rationalize experimental observations and predict reactivity.

This guide will not only outline a detailed computational protocol for studying this specific reaction but will also compare the expected findings with well-established mechanistic principles of the Suzuki-Miyaura coupling, drawing upon the wealth of existing computational and experimental data.

The Suzuki-Miyaura Catalytic Cycle: A Three-Act Play

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst and proceeding through three key stages: oxidative addition, transmetalation, and reductive elimination[2][3][4].

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Reactants Ar-X + Ar'-B(OH)₂ Pd0 Pd(0)L₂ Product Ar-Ar' TS_OA Pd0->TS_OA Ar-X OxAdd Oxidative Addition PdII_intermediate Ar-Pd(II)L₂-X TS_OA->PdII_intermediate TS_TM PdII_intermediate->TS_TM Ar'-B(OH)₃⁻ Transmetalation Transmetalation PdII_diaryl Ar-Pd(II)L₂-Ar' TS_TM->PdII_diaryl Base Base Boronate Ar'-B(OH)₃⁻ Base->Boronate activates Ar'-B(OH)₂ TS_RE PdII_diaryl->TS_RE RedElim Reductive Elimination TS_RE->Product TS_RE->Pd0 regenerates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, typically bearing phosphine ligands (L). This step forms a palladium(II) intermediate. For many palladium-catalyzed cross-coupling reactions, oxidative addition is the turnover-limiting step[3].

  • Transmetalation: This is arguably the most complex step of the reaction. The organoboronic acid is activated by a base to form a more nucleophilic boronate species[2][5]. This boronate then transfers its organic group to the palladium(II) center, displacing the halide. The exact mechanism of transmetalation can vary depending on the reaction conditions and substrates[3].

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex to form the desired C-C bond and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle[3][4].

Why a DFT Study on this compound?

The unique structure of this compound warrants a dedicated computational investigation for several reasons:

  • Steric Hindrance: The bulky cyclopropylmethoxy group at the ortho position is expected to introduce significant steric hindrance. This could potentially raise the energy barrier for the transmetalation step, where the boronic acid approaches the palladium center. DFT calculations can quantify this steric clash and its impact on the transition state geometry and energy.

  • Electronic Effects: The fluorine atom at the para position is electron-withdrawing, which can influence the nucleophilicity of the boronic acid and the stability of the palladium intermediates.

  • Conformational Flexibility: The cyclopropylmethoxy group has rotational degrees of freedom that could lead to multiple low-energy conformations of the boronic acid and its corresponding transition states. A thorough DFT study can explore this conformational landscape.

By comparing the calculated energy profile for the reaction with this substituted boronic acid to that of a simpler, unsubstituted phenylboronic acid, we can gain a quantitative understanding of how these steric and electronic factors modulate the reaction pathway.

A Practical Guide to the DFT Workflow

The following protocol outlines a robust computational approach for studying the Suzuki reaction of this compound. This serves as a template that can be adapted based on the specific computational resources and software available.

DFT_Workflow cluster_1 Computational Protocol Start Define Model System (Reactants, Catalyst, Base, Solvent) GeomOpt Geometry Optimization of Reactants, Intermediates, Products Start->GeomOpt TS_Search Transition State Search (e.g., QST2/QST3 or Berny) GeomOpt->TS_Search Freq_Calc Frequency Calculations (Confirm Minima and TS) TS_Search->Freq_Calc IRC_Calc Intrinsic Reaction Coordinate (IRC) (Connect TS to Reactants/Products) Freq_Calc->IRC_Calc Energy_Profile Construct Reaction Energy Profile IRC_Calc->Energy_Profile

Caption: A generalized workflow for DFT calculations of a reaction mechanism.

Step 1: Defining the Model System
  • Reactants:

    • Boronic Acid: this compound.

    • Organic Halide: A common choice is bromobenzene or iodobenzene.

  • Catalyst: A simple yet effective model is Pd(PPh₃)₂. More complex, catalytically relevant ligands like XPhos can also be considered, but at a higher computational cost[3].

  • Base: Hydroxide (OH⁻) is a frequently used model base in computational studies[5].

  • Solvent: Implicit solvent models, such as the Polarizable Continuum Model (PCM), are essential for capturing the effect of the solvent environment (e.g., DMF or water).

Step 2: Computational Method
  • Functional: The B3LYP hybrid functional is a widely used and generally reliable choice for organometallic reactions[2][4][5].

  • Basis Set: A mixed basis set approach is often employed. For the palladium atom, a basis set with an effective core potential (ECP), such as LANL2DZ, is used. For all other atoms (C, H, O, F, B, P, X), a Pople-style basis set like 6-31G(d) is a good starting point. For higher accuracy, a larger basis set like 6-311+G(d,p) can be used for the atoms directly involved in bond breaking and formation.

Step 3: Geometry Optimizations

The first step in the computational analysis is to obtain the optimized geometries of all reactants, intermediates, and products in the gas phase and/or with the inclusion of a solvent model.

Step 4: Transition State Searching

Locating the transition states is the most challenging part of the computational study. Methods like Quadratic Synchronous Transit (QST2 or QST3) or the Berny optimization algorithm can be used to find the saddle points on the potential energy surface corresponding to the transition states of oxidative addition, transmetalation, and reductive elimination[6].

Step 5: Frequency Calculations

Frequency calculations should be performed on all optimized structures.

  • Minima (Reactants, Intermediates, Products): All vibrational frequencies should be real (positive).

  • Transition States: There should be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Step 6: Intrinsic Reaction Coordinate (IRC) Calculations

To confirm that a located transition state connects the desired reactant and product, an IRC calculation should be performed. This traces the reaction path downhill from the transition state to the corresponding minima.

Comparative Analysis: Expected Outcomes and Benchmarking

The primary goal of this DFT study is to compare the reaction profile of this compound with that of a simpler analogue, such as phenylboronic acid. The key data points for comparison will be the calculated activation energies for each elementary step.

Reaction StepPhenylboronic Acid (kcal/mol)This compound (kcal/mol)Expected Difference and Rationale
Oxidative Addition ΔG‡ (Literature/Calculated)CalculatedNo significant difference is expected as this step does not directly involve the boronic acid.
Transmetalation ΔG‡ (Literature/Calculated)CalculatedA higher activation energy is anticipated due to the steric hindrance from the ortho-cyclopropylmethoxy group, which would create a more crowded transition state.
Reductive Elimination ΔG‡ (Literature/Calculated)CalculatedThe electronic effects of the fluorine and cyclopropylmethoxy groups might slightly alter the energy of the diarylpalladium intermediate and the transition state for reductive elimination.

Note: The values for phenylboronic acid can be obtained from existing literature or calculated using the same level of theory for a direct comparison.

Conclusion and Future Directions

A DFT study of the Suzuki-Miyaura reaction with this compound offers a powerful avenue for understanding the interplay of steric and electronic effects in this fundamentally important reaction. The insights gained from such a study can aid in the rational design of improved catalysts and the optimization of reaction conditions for challenging substrates.

Future work could expand upon this by:

  • Investigating the effect of different phosphine ligands on the reaction profile.

  • Exploring alternative mechanistic pathways, such as those involving different states of palladium aggregation.

  • Correlating the computational findings with experimental kinetic data to further validate the theoretical model.

By combining the predictive power of computational chemistry with the practical insights of experimental work, we can continue to unravel the subtleties of the Suzuki-Miyaura reaction and expand its synthetic utility.

References

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. [Link]

  • A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics - ACS Publications. [Link]

  • DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. NIH. [Link]

  • Suzuki–Miyaura coupling revisited: an integrated computational study. RSC Publishing. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. ResearchGate. [Link]

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI. [Link]

  • Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. PMC - NIH. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • DFT Investigation on the Mechanism of Pd(0) Catalyzed Sonogashira Coupling Reaction. ResearchGate. [Link]

  • Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Sci-Hub. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

  • Density functional studies on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions assisted by N- or P-chelating ligands. PubMed. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Semantic Scholar. [Link]

  • Suzuki–Miyaura coupling revisited: an integrated computational study. RSC Publishing. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands. ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.